N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS: 868369-20-4) is a benzothiazole derivative characterized by a dihydrobenzothiazole core substituted with ethyl and dimethoxy groups at positions 3, 4, and 5. Its molecular formula is C₁₉H₂₀N₂O₄S, with a molecular weight of 372.4 g/mol and an XLogP3 value of 3.9, indicating moderate lipophilicity .
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-20-15-13(22-2)10-11-14(23-3)16(15)24-18(20)19-17(21)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHUJSRXABCPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. The starting materials often include 3-ethyl-4,7-dimethoxybenzothiazole and benzoyl chloride. The reaction conditions usually require a base such as triethylamine to facilitate the formation of the benzamide linkage. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. These interactions can result in various biological effects, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Variations
Compound A : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
- Molecular Formula : C₂₄H₂₀N₂O₂S
- Substituents : 2-Methoxyphenyl and phenyl groups on the dihydrothiazole ring.
- Crystallographic data (e.g., bond lengths: C–S = 1.73 Å, C–N = 1.31 Å) align with typical values for similar heterocycles .
Compound B : Nitazoxanide (2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide)
- Molecular Formula : C₁₂H₉N₃O₅S
- Substituents : Nitrothiazole and acetolyloxy groups.
- Key Features : The nitro group enhances electrophilicity, contributing to antiparasitic activity. Shares a benzamide backbone but lacks the dihydrobenzothiazole system .
Compound C : N-{(1,3-Benzothiazol-2-yl)carbamothioyl}-substituted benzamides
Physicochemical Properties
Key Observations :
- The target compound’s higher XLogP3 (3.9) compared to Nitazoxanide suggests greater membrane permeability.
- Compound A’s lower hydrogen bond acceptor count (2) may reduce aqueous solubility compared to the target compound.
Biological Activity
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound belonging to the class of Schiff bases, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 413.45 g/mol. The compound features a benzothiazole moiety that is often associated with various biological activities including antibacterial and antifungal properties. The presence of methoxy groups and an ethyl substituent may enhance its pharmacological profile.
Antifungal Activity
Benzothiazoles are also noted for their antifungal properties. Compounds in this class have been reported to inhibit fungal growth by disrupting membrane integrity or inhibiting key enzymes involved in fungal metabolism. While specific data for this compound is lacking, the structural similarities to known antifungal agents suggest a potential for similar activity.
Structure-Activity Relationship (SAR)
A study examining various benzamide derivatives identified structural features that enhance antibacterial activity. Compounds with electron-withdrawing groups and specific spatial arrangements showed increased potency against gram-positive bacteria . This suggests that this compound could be optimized further through structural modifications.
Docking Studies
Molecular docking studies have been employed to predict the binding affinity of benzothiazole derivatives to bacterial targets. These studies typically reveal that modifications in the side chains can significantly influence binding interactions and efficacy . Although direct docking studies for this specific compound are not available, similar methodologies could be applied to assess its potential interactions with bacterial proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
